[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride
CAS No.: 1049701-91-8
Cat. No.: VC4139139
Molecular Formula: C9H15ClN2O3S2
Molecular Weight: 298.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049701-91-8 |
|---|---|
| Molecular Formula | C9H15ClN2O3S2 |
| Molecular Weight | 298.8 |
| IUPAC Name | (5-morpholin-4-ylsulfonylthiophen-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O3S2.ClH/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11;/h1-2H,3-7,10H2;1H |
| Standard InChI Key | YLXYVSNJEAKYKL-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(S2)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₉H₁₅ClN₂O₃S₂ and a molecular weight of 298.81 g/mol . Its structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a methylamine group and at the 5-position with a morpholine-4-sulfonyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key Structural Attributes:
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Thiophene backbone: Provides aromaticity and serves as a scaffold for further functionalization.
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Morpholine sulfonyl group: Introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems.
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Methylamine hydrochloride: Enhances water solubility and facilitates salt formation for improved crystallinity .
Spectral and Computational Data
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3D Conformation: The morpholine ring adopts a chair conformation, while the thiophene and sulfonyl groups lie in a planar arrangement (PubChem 3D conformer data) .
Synthesis and Reactivity
Critical Reaction Parameters:
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Temperature: 0–5°C during sulfonation to prevent side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Catalysts: Triethylamine for acid scavenging during sulfonation .
Stability and Reactivity
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pH Sensitivity: The compound is stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic environments due to sulfonyl group lability .
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Thermal Decomposition: Begins at 180°C, releasing sulfur dioxide and morpholine derivatives (TGA data) .
Applications in Research
Pharmaceutical Intermediates
The morpholine sulfonyl group is a common pharmacophore in kinase inhibitors and antipsychotic agents. This compound serves as a precursor in the synthesis of:
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MEK Inhibitors: Potentially modulates the MAPK/ERK pathway in cancer therapy.
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Serotonin Receptor Antagonists: Structural analogs show affinity for 5-HT₆ receptors .
Material Science
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Polymer Additives: Sulfonated thiophenes improve conductivity in organic semiconductors.
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Ligands for Catalysis: Coordinates with transition metals (e.g., palladium) in cross-coupling reactions .
| Supplier Name | Location | CAS Number | Purity (%) |
|---|---|---|---|
| Fayeton Inc. | USA | 1029364-75-7 | ≥98 |
| Beijing Element Chem-Tech | China | 721970-36-1 | ≥95 |
| SynphaBase AG | Switzerland | 144750-52-7 | ≥97 |
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